molecular formula C11H15N3O B13493975 1-(1-Methoxypropan-2-yl)-1h-indazol-6-amine

1-(1-Methoxypropan-2-yl)-1h-indazol-6-amine

Cat. No.: B13493975
M. Wt: 205.26 g/mol
InChI Key: PGNUKAJDCBOFII-UHFFFAOYSA-N
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Description

1-(1-Methoxypropan-2-yl)-1h-indazol-6-amine is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a methoxypropan-2-yl group attached to the nitrogen atom of the indazole ring and an amine group at the 6th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxypropan-2-yl)-1h-indazol-6-amine typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.

    Introduction of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group can be introduced through an alkylation reaction using a suitable alkylating agent such as 1-bromo-2-methoxypropane.

    Amination at the 6th Position: The amine group can be introduced at the 6th position through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxypropan-2-yl)-1h-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as hydrazines or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted indazole derivatives.

Scientific Research Applications

1-(1-Methoxypropan-2-yl)-1h-indazol-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methoxypropan-2-yl)-1h-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(1-Methoxypropan-2-yl)-1h-indazol-6-amine can be compared with other similar compounds, such as:

    1-(1-Methoxypropan-2-yl)-1h-indazole: Lacks the amine group at the 6th position.

    1-(1-Methoxypropan-2-yl)-1h-indazol-3-amine: Has the amine group at the 3rd position instead of the 6th position.

    1-(1-Methoxypropan-2-yl)-1h-indazol-6-ol: Contains a hydroxyl group at the 6th position instead of an amine group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(1-methoxypropan-2-yl)indazol-6-amine

InChI

InChI=1S/C11H15N3O/c1-8(7-15-2)14-11-5-10(12)4-3-9(11)6-13-14/h3-6,8H,7,12H2,1-2H3

InChI Key

PGNUKAJDCBOFII-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

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